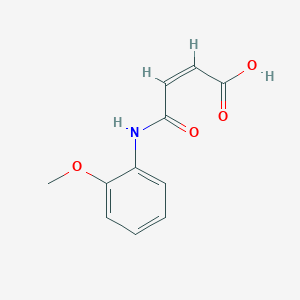
N-(2-METHOXYPHENYL)MALEAMIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXYPHENYL)MALEAMIC ACID is an organic compound with the molecular formula C11H11NO4 It is known for its unique structure, which includes an aniline derivative and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)MALEAMIC ACID typically involves the reaction of 2-methoxyaniline with maleic anhydride. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)MALEAMIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of N-(2-methoxyphenyl)maleamic acid involves the reaction of maleic anhydride with a primary amine, specifically 2-methoxyaniline. This process can lead to various derivatives that exhibit distinct biological activities. The cyclodehydration of maleamic acids forms maleimides, which are crucial in drug development and materials science .
Antiparasitic Activity
Recent studies have highlighted the efficacy of compounds derived from maleamic acids, including this compound, against parasitic infections. For instance, a compound similar to N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine has shown promising results in reducing the parasite load of Leishmania mexicana by 71% in experimental models of cutaneous leishmaniasis. The mechanism involves the induction of reactive oxygen species (ROS) leading to parasite apoptosis .
Antiviral and Antibacterial Properties
Research indicates that maleimide derivatives exhibit anti-virulence activity against various pathogens. For example, compounds structurally related to this compound have been shown to inhibit biofilm formation and filamentation in fungal pathogens, suggesting potential applications in treating infections caused by Candida species .
Case Study 1: Leishmaniasis Treatment
A study conducted on the leishmanicidal activity of a compound analogous to this compound demonstrated significant reductions in parasite load and alterations in cellular morphology indicative of apoptosis. The compound's IC50 value was found to be within the micromolar range, showcasing its potency against L. mexicana .
Case Study 2: Inhibition of Fungal Virulence
Another investigation focused on the inhibitory effects of maleimide compounds on fungal virulence factors. The study reported that these compounds could effectively reduce filamentation and biofilm formation in Candida species, indicating their potential as therapeutic agents against fungal infections .
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)MALEAMIC ACID involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid
- 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid
- 4-(4-(Difluoromethoxy)anilino)-4-oxobut-2-enoic acid
Uniqueness
N-(2-METHOXYPHENYL)MALEAMIC ACID is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
31460-26-1 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- |
InChI Key |
HGLMERMZXFKZOL-SREVYHEPSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C\C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
Key on ui other cas no. |
31460-26-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















